N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is a benzothiazole-derived compound featuring a naphthamide core linked to a dimethylaminoethyl side chain and a methoxy-substituted benzothiazole moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.
Key structural attributes include:
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S.ClH/c1-25(2)12-13-26(23-24-20-15-19(28-3)10-11-21(20)29-23)22(27)18-9-8-16-6-4-5-7-17(16)14-18;/h4-11,14-15H,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJCMYHWEPOYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC4=CC=CC=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride typically involves multiple steps:
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Formation of the Naphthamide Core: : The initial step involves the synthesis of the 2-naphthamide core. This can be achieved through the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride, which is then reacted with an amine to form the naphthamide.
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Introduction of the Dimethylaminoethyl Side Chain: : The dimethylaminoethyl group is introduced via nucleophilic substitution. This involves reacting the naphthamide with 2-dimethylaminoethyl chloride under basic conditions to form the desired side chain.
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Attachment of the Methoxybenzo[d]thiazolyl Group: : The final step involves the coupling of the methoxybenzo[d]thiazolyl group to the naphthamide. This can be achieved through a condensation reaction between the naphthamide and 5-methoxybenzo[d]thiazole-2-carboxylic acid, using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzo[d]thiazolyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the naphthamide core or the thiazole ring, potentially leading to the formation of amines or reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl side chain may facilitate binding to receptors or enzymes, while the methoxybenzo[d]thiazolyl group could interact with nucleophilic sites on proteins or DNA. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Comparison of Benzothiazole Derivatives
Key Observations :
- The target compound’s naphthamide group increases molecular weight compared to phenylacetamide analogs (e.g., 303.16 g/mol in vs. ~474.02 g/mol).
- Methoxy-substituted benzothiazoles (e.g., compounds in ) exhibit high melting points (>240°C), suggesting strong intermolecular forces, which may persist in the target compound.
Functional Analogues with Dimethylaminoethyl Side Chains
Table 2: Comparison of Dimethylaminoethyl-Containing Compounds
Key Observations :
- The dimethylaminoethyl group in the target compound is structurally similar to ranitidine’s dimethylaminomethyl-furan group, which is critical for H2 receptor binding .
Pharmacological and Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs (e.g., neutral benzothiazoles in ).
- Hydrogen Bonding : Analogous acetamide derivatives (e.g., ) exhibit intermolecular N–H⋯N bonds, which stabilize crystal packing and may influence dissolution rates.
- Bioactivity : Nitazoxanide derivatives () inhibit PFOR enzymes in anaerobic organisms, suggesting the target compound’s amide group could share similar mechanisms.
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its complex molecular structure and significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Dimethylamino group : Enhances solubility and biological activity.
- Benzo[d]thiazole moiety : Associated with various pharmacological effects.
- Naphthalene substituent : May contribute to its interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 449.0 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and pathways involved in disease processes. Research indicates that it may act on:
- Enzymatic pathways : Inhibiting enzymes that facilitate tumor progression.
- Receptor modulation : Targeting specific receptors implicated in various diseases.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
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Cytotoxicity Studies : The compound has demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, in vitro assays showed significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines.
Cell Line EC50 (ng/mL) MDA-MB-231 30 NUGC-3 28 WI-38 (normal) >290 - Mechanistic Insights : Studies suggest that the compound may inhibit key regulatory proteins involved in the cell cycle, such as ubiquitin ligases, which are crucial for protein degradation pathways.
Antimicrobial Activity
Research has also indicated potential antimicrobial properties. The compound's structural analogs have shown efficacy against various pathogens, suggesting that it may possess similar activities:
- In vitro Testing : Preliminary tests have indicated antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.
Case Study 1: Inhibition of Tumor Growth
A study published in a peer-reviewed journal evaluated the effects of this compound on tumor growth in animal models. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Interaction with Biological Targets
Another investigation focused on the interaction of this compound with specific protein targets using molecular docking studies. The findings revealed high binding affinity to targets involved in cell signaling pathways, further validating its therapeutic potential.
Q & A
Advanced Research Question
- In vitro : Perform kinase inhibition assays (e.g., against EGFR or BRAF) using fluorescence-based substrates. Pair with siRNA knockdowns to confirm target specificity .
- In vivo : Use xenograft models to assess tumor penetration, coupled with LC-MS/MS for pharmacokinetic profiling (Cmax, t½) .
- Data Integration : Apply systems biology tools (e.g., STRING database) to map interaction networks between the compound and downstream signaling pathways .
What analytical approaches are recommended for characterizing degradation products during long-term stability studies?
Advanced Research Question
Forced degradation studies (acid/base hydrolysis, UV exposure) followed by LC-MS/MS can identify major degradation pathways. For example:
- Acidic conditions may cleave the amide bond, yielding 5-methoxybenzo[d]thiazol-2-amine and naphthoyl chloride derivatives .
- Oxidative stress (H2O2 exposure) could degrade the methoxybenzothiazole ring, detected via HPLC-DAD with spectral matching .
How do solvent polarity and temperature variations impact the compound’s synthetic intermediates?
Basic Research Question
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in intermediate steps (e.g., chloroacetylations), while non-polar solvents (toluene) improve azide group stability . Elevated temperatures (>80°C) risk side reactions, such as Hofmann elimination of the dimethylaminoethyl group, necessitating strict thermal control .
What computational methods predict the compound’s binding affinity to biological targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like G-protein-coupled receptors (GPCRs). Key parameters include:
- Free energy calculations (MM-PBSA) to estimate binding constants .
- Solvent-accessible surface area (SASA) analysis to assess hydrophobic interactions .
Table 1. Key Analytical Techniques and Applications
| Technique | Application | Example Parameters | Reference ID |
|---|---|---|---|
| HPLC | Purity assessment, degradation profiling | C18 column, 1.0 mL/min, 254 nm UV | |
| NMR | Structural elucidation | 500 MHz, DMSO-d6 solvent | |
| LC-MS/MS | Metabolite identification | ESI+ mode, m/z 450–600 range | |
| TGA | Thermal stability | 10°C/min, N2 atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
